Salbutamol Acetonide Methyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Immunomodulatory Properties for Autoimmune Diseases

Salbutamol, a beta2-adrenergic receptor agonist, traditionally used in treating bronchospasm in asthma patients, has demonstrated potential immunomodulatory effects. Research suggests its ability to influence the immune system both in vitro and in vivo, making it a candidate for treating autoimmune diseases such as multiple sclerosis (MS). The mechanism behind its immunomodulatory action involves modulation of immune responses, highlighting its potential as an add-on therapy in MS treatment. Further investigations are encouraged to explore salbutamol's full therapeutic potential in this context (K. Makhlouf, H. Weiner, S. Khoury, 2002).

Toxicological Profile

Salbutamol's toxicology has been thoroughly reviewed, indicating its relative safety with minor side effects at therapeutic doses. It exhibits rapid, potent bronchodilator activity with minor inotropic or chronotropic effects and is not found to be mutagenic. Acute toxicity studies have shown low toxicity levels, with chronic administration mostly uneventful, although some class-related pharmacological effects due to beta stimulant action at high dosages were observed (S. Libretto, 2007).

Role in Asthma and COPD Treatment

Salbutamol's efficacy in treating reversible obstructive airways disease, including asthma and chronic obstructive pulmonary disease (COPD), has been well-documented. It provides significant bronchodilation and protection against bronchoconstriction, with studies confirming its utility in improving lung function and reducing asthma exacerbations. The long-acting nature of salmeterol, a related beta2-adrenoceptor agonist, further supports the class's role in managing nocturnal asthma and reducing the frequency of asthma attacks (R. N. Brogden, D. Faulds, 1991).

Future Directions

Mechanism of Action

Target of Action

Salbutamol Acetonide Methyl Ether primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to the relaxation of bronchial smooth muscles . The compound is more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol Acetonide Methyl Ether acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it triggers a series of intracellular events that result in the relaxation of bronchial smooth muscles . This relaxation helps open up the airways, making it easier for individuals to breathe .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salbutamol Acetonide Methyl Ether leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then inhibit the release of mediators from mast cells, reduce calcium influx, and relax bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetics of Salbutamol Acetonide Methyl Ether involves its absorption, distribution, metabolism, and excretion (ADME). It may also be metabolized by oxidative deamination and/or conjugation with glucuronide . Salbutamol is ultimately excreted in the urine as free drug and as the metabolite .

Result of Action

The primary result of Salbutamol Acetonide Methyl Ether’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used prophylactically against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Salbutamol Acetonide Methyl Ether can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Salbutamol", "Acetic anhydride", "Methanol", "Sodium acetate", "Methyl iodide" ], "Reaction": [ "Salbutamol is reacted with acetic anhydride in the presence of sodium acetate to form Salbutamol acetate.", "Salbutamol acetate is then reacted with a solution of methyl iodide in methanol to form Salbutamol Acetonide Methyl Ether." ] } | |

CAS RN |

1797136-74-3 |

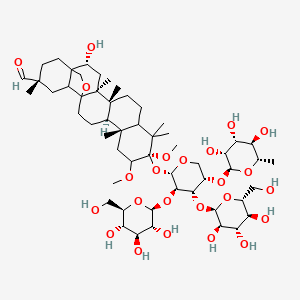

Molecular Formula |

C17H27NO3 |

Molecular Weight |

293.407 |

IUPAC Name |

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |

InChI Key |

DAROFXKWOGGDIT-UHFFFAOYSA-N |

SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |

synonyms |

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)

![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)

![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)